Strontiumchloridehydrate

Description

Historical Perspectives in Strontium Compound Research

The journey of strontium and its compounds began in the late 18th century. In 1790, Irish chemist Adair Crawford, while studying the mineral witherite, identified a new mineral he named strontianite, found in a lead mine in Strontian, Scotland. nih.govshef.ac.uk This mineral, now known as strontium carbonate (SrCO₃), was recognized as containing a new element. shef.ac.uk The element itself was first isolated in 1808 by Sir Humphry Davy, who performed an electrolysis of a mixture of strontium chloride (SrCl₂) and mercuric oxide. nih.govshef.ac.uk

The preparation of strontium chloride can be achieved by reacting aqueous strontium hydroxide (B78521) or strontium carbonate with hydrochloric acid. wikipedia.orgatamanchemicals.com Crystallization from a cold aqueous solution of strontium chloride yields the hexahydrate form, SrCl₂·6H₂O. wikipedia.orgatamanchemicals.com

Academic Significance of Strontium Chloride Hydrates in Contemporary Chemical Science

Strontium chloride hydrates, particularly strontium chloride hexahydrate, are valuable reagents in various areas of chemical research. chemimpex.com Their high solubility in water makes them an excellent source of strontium ions for the synthesis of other strontium-based materials. chemimpex.com

In the realm of materials science, strontium chloride is a precursor for creating other strontium compounds like strontium chromate (B82759), strontium carbonate, and strontium sulfate (B86663). wikipedia.orgatamanchemicals.com It is also used in the synthesis of cadmium sulfide (B99878) core photocatalytic nanoparticles. atamanchemicals.commpbio.com Furthermore, it serves as a flux in the manufacturing of ceramics and glass, contributing to their durability. chemimpex.com

Recent research has highlighted the potential of strontium chloride hexahydrate in biomedical applications. It has been used to develop strontium-substituted carbonate apatite nanocarriers for siRNA delivery. acs.orgnih.gov These nanocarriers are pH-sensitive, which allows for the controlled release of genetic material within cells. acs.orgnih.gov The radioactive isotope strontium-89, administered as strontium chloride, is used in treating bone cancer. wikipedia.orgatamanchemicals.com Additionally, brief exposure to strontium chloride can induce the parthenogenetic activation of oocytes, a technique employed in developmental biology research. atamanchemicals.com

Classification and Nomenclature of Strontium Chloride Hydrates

The primary forms of strontium chloride are its anhydrous and hydrated states. The nomenclature reflects the number of water molecules associated with the strontium chloride molecule.

Anhydrous Strontium Chloride (SrCl₂): This form contains no water of crystallization. wikipedia.org It is a white crystalline solid. wikipedia.orgtestbook.com In the solid state, it adopts a fluorite crystal structure. wikipedia.orgatamanchemicals.com

Strontium Chloride Hexahydrate (SrCl₂·6H₂O): This is the most common hydrated form and appears as white or sometimes yellowish crystals. chemimpex.comtestbook.com It is formed when strontium chloride crystallizes from a cold aqueous solution. wikipedia.orgatamanchemicals.com Dehydration of the hexahydrate begins above 61°C and is complete at 320°C. wikipedia.orgatamanchemicals.com

The International Union of Pure and Applied Chemistry (IUPAC) name for SrCl₂ is strontium chloride. wikipedia.org The hexahydrate form is systematically named strontium chloride hexahydrate. nih.gov

Interactive Data Table: Properties of Strontium Chloride Forms

| Property | Anhydrous Strontium Chloride (SrCl₂) | Strontium Chloride Hexahydrate (SrCl₂·6H₂O) |

| Molar Mass | 158.53 g/mol wikipedia.org | 266.62 g/mol wikipedia.org |

| Appearance | White crystalline solid wikipedia.org | White crystalline solid chemimpex.com |

| Density | 3.052 g/cm³ wikipedia.org | 1.930 g/cm³ wikipedia.org |

| Melting Point | 874 °C wikipedia.org | 61 °C (decomposes) wikipedia.org |

| Boiling Point | 1,250 °C wikipedia.org | Not applicable |

| Solubility in Water | 53.8 g/100 mL (20 °C) wikipedia.org | 106 g/100 mL (0 °C), 206 g/100 mL (40 °C) wikipedia.org |

| Crystal Structure | Deformed rutile wikipedia.org | Not specified |

| CAS Number | 10476-85-4 wikipedia.org | 10025-70-4 wikipedia.org |

Properties

CAS No. |

16894-53-4 |

|---|---|

Molecular Formula |

Cl2H2OSr |

Molecular Weight |

176.535 |

IUPAC Name |

strontium;dichloride;hydrate |

InChI |

InChI=1S/2ClH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 |

InChI Key |

ULVJUOMUAAYMKJ-UHFFFAOYSA-L |

SMILES |

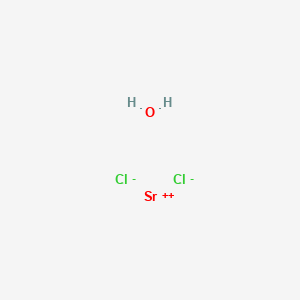

O.[Cl-].[Cl-].[Sr+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization

Conventional Aqueous Solution Crystallization Techniques for Strontium Chloride Hydrate (B1144303)

Conventional methods for producing strontium chloride hydrate crystals rely on manipulating the solubility of the salt in water, which is highly dependent on temperature and solute concentration.

The most common hydrate, strontium chloride hexahydrate (SrCl₂·6H₂O), is typically crystallized from a cold aqueous solution. atamanchemicals.comatamanchemicals.comwikipedia.org The formation of the hexahydrate occurs specifically when crystallization takes place below 61°C. atamanchemicals.comwikipedia.org Batch-cooling crystallization is a widely employed technique where a saturated solution is cooled under controlled conditions to induce crystal formation. rsc.org

Key factors influencing the crystal growth in this method are the initial supersaturation of the solution and the cooling rate. rsc.orgresearchgate.net Research into the unseeded batch cooling crystallization of strontium chloride hexahydrate indicates that in a well-mixed crystallizer, the crystals grow following a size-dependent mechanism, with minimal evidence of agglomeration or breakage. rsc.orgresearchgate.netrsc.org The resulting crystals are often fine and needle-like. rsc.org

This method involves concentrating a strontium chloride solution by evaporating the solvent, typically water, to achieve supersaturation and induce crystallization. The process often involves heating the solution in a water bath to facilitate evaporation, followed by cooling to crystallize the strontium chloride hexahydrate product. atamanchemicals.comchembk.com After crystallization, the product is separated by filtration. chembk.com

Advanced Synthesis Routes

Advanced synthesis strategies often involve the chemical conversion of more abundant strontium-containing minerals into a form that can be readily used to produce strontium chloride.

A primary and straightforward method for synthesizing strontium chloride is through the reaction of hydrochloric acid with either strontium hydroxide (B78521) or strontium carbonate. wikipedia.orgsciencemadness.orgchemeurope.comhimedialabs.com These reactions are acid-base neutralizations that yield strontium chloride and water, or water and carbon dioxide in the case of the carbonate precursor. atamanchemicals.com The resulting aqueous solution can then be subjected to crystallization to obtain the hydrated salt. atamanchemicals.comatamanchemicals.com

The chemical equations for these reactions are as follows:

Sr(OH)₂ + 2HCl → SrCl₂ + 2H₂O wikipedia.orgsciencemadness.org

SrCO₃ + 2HCl → SrCl₂ + CO₂ + H₂O atamanchemicals.com

Strontium carbonate itself can be prepared from celestite (strontium sulfate (B86663), SrSO₄), a naturally occurring mineral. wikipedia.org In the "black ash" process, celestite is roasted with coke to produce strontium sulfide (B99878) (SrS), which is then reacted with carbon dioxide to precipitate strontium carbonate. wikipedia.org

| Precursor | Reactant | Reaction Equation | Byproducts |

|---|---|---|---|

| Strontium Hydroxide (Sr(OH)₂) | Hydrochloric Acid (HCl) | Sr(OH)₂ + 2HCl → SrCl₂ + 2H₂O | Water |

| Strontium Carbonate (SrCO₃) | Hydrochloric Acid (HCl) | SrCO₃ + 2HCl → SrCl₂ + CO₂ + H₂O | Water, Carbon Dioxide |

Innovative methods have been developed to produce strontium chloride from byproducts of other industrial processes, particularly those involving strontium sulfide (SrS). One patented method describes a process starting with the reduction of celestite to create a strontium sulfide solution. google.com This solution is then treated with hydrogen sulfide gas to form strontium hydrosulfide. Subsequent reaction with magnesium chloride yields strontium chloride and magnesium hydrate, with the hydrogen sulfide byproduct being recycled in the process. google.com The resulting strontium chloride solution is then concentrated through evaporation and cooled to crystallize the hexahydrate form. google.com

Another route involves the precipitation of strontium carbonate from strontium sulfide solutions by reacting them with sodium carbonate. researchgate.net This synthesized strontium carbonate can then serve as a precursor for reaction with hydrochloric acid, as detailed in the previous section. researchgate.net

Crystallization Kinetics and Thermodynamics of Hydrate Formation

The formation and stability of strontium chloride hydrates are governed by thermodynamic principles and the kinetics of the crystallization process. Strontium chloride can exist in several hydration states, including the hexahydrate (SrCl₂·6H₂O), dihydrate (SrCl₂·2H₂O), and monohydrate (SrCl₂·H₂O). atamanchemicals.com

The transition between these hydrated states is a staged process. The hexahydrate begins to lose water above 61°C, which is its melting point where it dissolves in its own water of crystallization. atamanchemicals.comwikipedia.org It transforms into the dihydrate, then the monohydrate at 100°C, before becoming fully dehydrated at temperatures around 320°C. atamanchemicals.comwikipedia.org

Thermodynamic studies are crucial for applications such as thermochemical heat storage, where strontium chloride is a promising candidate. researchgate.net The hydration/dehydration cycle has a high theoretical energy density. researchgate.net Experimental determination of the thermodynamic equilibria between the different hydrate forms reveals that the metastable zone is widest for the anhydrate-to-monohydrate transition and narrows with each subsequent hydration step. researchgate.net

Key thermodynamic data for strontium chloride hexahydrate at standard conditions (298.15 K) have been reported:

| Thermodynamic Property | Value |

|---|---|

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -2623.8 kJ/mol |

| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -2226.8 kJ/mol |

| Standard Molar Entropy (S⁰) | 350.3 J/(mol·K) |

The kinetics of crystallization are influenced by factors such as temperature, supersaturation, and crystal size. rsc.org Modeling studies using a two-dimensional population balance equation have been employed to better understand the growth of strontium chloride hexahydrate crystals during batch cooling processes. rsc.orgrsc.org

Control of Hydration States and Dehydration Pathways

The ability to control the hydration state of strontium chloride and to understand its dehydration pathways is crucial for its application in various fields, including its potential use in thermochemical heat storage. ru.nlresearchgate.net Strontium chloride can exist in several hydration states, including a hexahydrate, dihydrate, monohydrate, and a hemihydrate. ru.nlatamanchemicals.comiaea.org The transitions between these states are governed by specific conditions of temperature, pressure, and water vapor availability.

Crystallization from a cold aqueous solution of strontium chloride typically yields the hexahydrate form, SrCl₂·6H₂O. wikipedia.orgatamanchemicals.comtestbook.com However, the dihydrate (SrCl₂·2H₂O) can be formed by crystallizing the solution at higher temperatures, such as 80°C. iaea.org Further control over the crystal morphology and size during crystallization can be achieved by manipulating process parameters. Studies on batch-cooling crystallization have shown that the initial supersaturation, cooling rate, and stirring rate are key factors in determining the final crystal characteristics. researchgate.netrsc.org

The dehydration of strontium chloride hexahydrate is a stepwise process that occurs as the temperature is increased. atamanchemicals.comwikipedia.org The process is reversible, allowing for cycles of dehydration and hydration. ru.nl The initial stage of dehydration begins at temperatures above 61°C (142°F). wikipedia.orgatamanchemicals.com At approximately 61.3°C, the hexahydrate may decompose into a solution and its dihydrate, a process sometimes described as "melting" in its own water of crystallization. ru.nlatamanchemicals.com

The generally accepted pathway for the thermal dehydration of strontium chloride hexahydrate involves sequential loss of water molecules to form lower hydrates before becoming the anhydrous salt. atamanchemicals.com Research using techniques like thermal analysis has elucidated these steps. A study also identified a metastable hemihydrate (SrCl₂·1/2H₂O) that can be prepared under specific conditions, such as dehydrating higher hydrates in a water-vapor atmosphere at 165°C. iaea.org The dehydration process is influenced by factors such as the heating rate and the initial particle size of the crystals. researchgate.net

The complete dehydration to anhydrous strontium chloride (SrCl₂) is typically achieved at 320°C (608°F). atamanchemicals.comwikipedia.orgatamanchemicals.com The precise temperatures for each transition can vary slightly depending on experimental conditions like atmospheric pressure and heating rate.

Detailed research has been conducted to experimentally determine the thermodynamic properties associated with each dehydration step, which is vital for applications like thermochemical energy storage. ru.nlresearchgate.net These studies have established the thermodynamic equilibria and metastable zones for each transition. ru.nl

Table 1: Stepwise Dehydration of Strontium Chloride Hexahydrate This table outlines the sequential dehydration stages of SrCl₂·6H₂O as temperature increases, based on reported research findings.

| Starting Hydrate | Resulting Hydrate | Transition Temperature (°C) | Water Molecules Lost |

| SrCl₂·6H₂O (Hexahydrate) | SrCl₂·2H₂O (Dihydrate) | Commences > 61 °C | 4 |

| SrCl₂·2H₂O (Dihydrate) | SrCl₂·H₂O (Monohydrate) | ~100 °C | 1 |

| SrCl₂·H₂O (Monohydrate) | SrCl₂ (Anhydrous) | >200 °C | 1 |

| Note: Full dehydration is reported to occur at 320°C. atamanchemicals.comwikipedia.org The transition from hexahydrate to dihydrate begins above 61°C, with some studies noting the formation of the dihydrate at 61.4°C or 68°C. atamanchemicals.com |

Table 2: Thermodynamic Data for Dehydration Transitions This table presents experimentally determined standard molar enthalpy and entropy of dehydration for the different transitions of strontium chloride hydrates. ru.nl

| Transition Reaction | Standard Molar Enthalpy (ΔH°) (kJ/mol) | Standard Molar Entropy (ΔS°) (J/mol·K) |

| SrCl₂·H₂O ⇌ SrCl₂ + H₂O | 66.8 ± 0.8 | 159 ± 2 |

| SrCl₂·2H₂O ⇌ SrCl₂·H₂O + H₂O | 62.1 ± 1.2 | 158 ± 4 |

| SrCl₂·6H₂O ⇌ SrCl₂·2H₂O + 4H₂O | 56.4 ± 0.4 | 145 ± 1 |

| Source: Data extracted from a study on the hydration and dehydration transitions of SrCl₂ hydrates for use in heat storage. ru.nl |

Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of Strontium Chloride Hydrates

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic-level structure of crystalline solids. By analyzing the diffraction pattern of a single crystal, a complete and unambiguous structural model can be developed.

The foundational step in solving a crystal structure is the determination of the unit cell dimensions and the crystal system. For strontium chloride hexahydrate (SrCl₂·6H₂O), a redetermination of its structure confirmed it crystallizes in the trigonal system. iucr.org

The lattice parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal. For strontium chloride hexahydrate, these have been determined with high precision. In contrast, anhydrous strontium chloride (SrCl₂) adopts a cubic fluorite structure. materialsproject.org

Following the determination of the space group and lattice parameters, the positions of individual atoms within the unit cell are refined. This process adjusts the atomic coordinates to achieve the best possible agreement between the observed diffraction data and the calculated diffraction pattern from the structural model. The refinement process also yields anisotropic displacement parameters (ADPs), which describe the thermal motion of each atom in three dimensions. While specific ADP tables for simple strontium chloride hydrates are found within detailed crystallographic literature, the refinement of these parameters is a standard procedure in structural studies, as demonstrated in the analysis of related complex strontium salts. unlp.edu.ariucr.orgnih.gov

The refinement converges to a final R-factor, which indicates the goodness of fit. For the redetermination of the strontium chloride hexahydrate structure, an R-factor of 0.020 was achieved for 354 independent reflections, signifying a high-quality structural solution. iucr.org

In hydrated salts, the water molecules play a crucial role in stabilizing the crystal structure through coordination to the metal cation and through hydrogen bonding. In strontium chloride hexahydrate, the strontium atom is nine-coordinate. iucr.org The coordination sphere of the strontium ion includes both directly bonded and bridging water molecules.

The structure of strontium chloride hexahydrate features infinite columns of these nine-coordinate strontium atoms aligned along the threefold axes. iucr.org Three water molecules are equatorially coordinated to each strontium atom, while six other water molecules are also bonded to adjacent strontium atoms, forming a complex network. iucr.org A helical system of hydrogen bonds involves both the water molecules and the chloride ions, creating a stable three-dimensional structure. iucr.org The chloride ions are hydrogen-bonded to both equatorial and bridging water molecules, with specific bond distances such as Cl···O(equatorial) at 3.205(4) Å and Cl···O(bridging) at 3.213(4) Å. iucr.org

Powder X-ray Diffraction (PXRD) for Hydrate (B1144303) Characterization

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline materials. It is particularly useful for identifying the different crystalline phases present in a sample and for assessing its purity.

Different hydrates of strontium chloride, as well as the anhydrous form, possess distinct crystal structures and will therefore produce unique powder diffraction patterns. By comparing the experimental PXRD pattern of a sample to a database of known patterns, the crystalline phases present can be identified. ncl.ac.uk This is crucial for quality control and for studying hydration and dehydration processes. acs.org For instance, the transition between strontium chloride hexahydrate and its lower hydrates or anhydrous form upon heating can be monitored by observing the changes in the PXRD pattern. atamanchemicals.com

The presence of impurity phases in a sample can also be detected, as they will contribute their own characteristic peaks to the diffraction pattern. The relative intensity of these peaks can provide a semi-quantitative measure of the sample's purity.

The width of the diffraction peaks in a PXRD pattern is inversely related to the size of the crystalline domains, commonly referred to as crystallites. The Scherrer equation is a widely used formula to estimate the average crystallite size from the peak broadening. scirp.orgtaylorandfrancis.com

Scherrer Equation: D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

This method is particularly useful in the characterization of nanocrystalline materials. For example, in the synthesis of strontium-containing nanoparticles, the Scherrer equation can be applied to the most intense XRD peaks to calculate the average size of the crystallites formed.

Neutron Diffraction for Hydration Shell Studies

Neutron diffraction is a powerful technique for determining the structure of hydrated crystals because of its ability to accurately locate hydrogen atoms, which is a significant challenge for X-ray diffraction methods. researchgate.net Studies on aqueous solutions of strontium chloride and related strontium salts have provided detailed insights into the coordination environment of the Sr²⁺ ion.

Research employing neutron diffraction with isotopic substitution (NDIS) on solutions of strontium chloride in heavy water (D₂O) has been particularly revealing. nih.govosti.gov These experiments allow for the specific determination of the radial distribution functions for Sr-O and Sr-D (deuterium) pairs, providing precise bond lengths and coordination numbers.

Key findings from neutron diffraction studies indicate a well-defined first hydration shell around the strontium ion. The Sr²⁺ ion in aqueous solution is typically coordinated by water molecules with a mean Sr-O bond distance of approximately 2.62 Å to 2.67 Å. mdpi.comscispace.comcsic.escsic.esopenaire.euaip.org The coordination number for the first hydration shell is consistently found to be close to eight, although values ranging from 7 to 10 have been reported depending on the concentration and specific experimental conditions. mdpi.comrsc.orgresearchgate.netresearchgate.net Anomalous X-ray diffraction (AXD) studies on a 3.5 molal solution of strontium chloride in water determined that eight to nine water molecules are in the nearest neighbor shell at a distance of 2.67 Å. scispace.comcsic.escsic.esopenaire.euaip.org

Beyond the first coordination sphere, neutron and X-ray diffraction data have also provided evidence for a second hydration shell. mdpi.comrsc.org This second shell is located at a mean Sr-O distance of approximately 4.78 Å. mdpi.comrsc.org This outer sphere is more diffuse and represents water molecules hydrogen-bonded to the primary hydration shell.

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| First Shell Sr-O Distance | 2.62 - 2.67 Å | NDIS, LAXS, AXD | mdpi.comscispace.comcsic.escsic.esopenaire.euaip.orgrsc.org |

| First Shell Coordination Number | ~8-9 | NDIS, AXD | mdpi.comscispace.comcsic.escsic.esopenaire.euaip.org |

| Second Shell Sr-O Distance | ~4.78 Å | LAXS | mdpi.comrsc.org |

| First Shell Sr-D Distance | 2.58 (±0.02) Å | NDIS | nih.govosti.gov |

Theoretical Models of Strontium-Water Interactions

Complementing experimental techniques, theoretical models provide a molecular-level understanding of the forces and structures governing strontium-water interactions. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and combined Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations have been extensively used to model hydrated strontium ions. researchgate.netcnislab.comfrontiersin.org

These computational studies focus on calculating the optimized geometries, interaction energies, and thermodynamic properties of [Sr(H₂O)n]²⁺ clusters. researchgate.netcnislab.com The results from these models are generally in excellent agreement with experimental data, confirming the primary hydration number and geometry. For instance, quantum chemical calculations predict a coordination number of 8 for the first hydration shell to be the most stable configuration. cnislab.com DFT calculations have yielded a theoretical Sr-O bond distance of 2.59 Å, which aligns well with the experimental X-ray Absorption Fine Structure (XAFS) result of 2.60 Å. cnislab.com

Theoretical models have also explored the energetics of water exchange and the structure of the second hydration shell. Ab initio QM/MM molecular dynamics studies indicate that the first hydration shell of the Sr(II) ion is labile, showing considerable internal flexibility and rapid ligand exchange between the first and second solvation shells. researchgate.net These simulations reveal that the second hydration shell is located at a distance of 4.78 Å to 4.86 Å, which is consistent with experimental findings. researchgate.net Furthermore, these models can elucidate the hydrogen-bonding network between the first and second hydration shells, showing how the central strontium ion influences the local water structure beyond its immediate neighbors. Quantum chemical studies on [Sr(H₂O)n]²⁺ clusters have shown that for n > 6, water molecules begin to occupy the second solvation shell. researchgate.net

| Parameter | Theoretical Value | Method | Experimental Value | Reference |

|---|---|---|---|---|

| First Shell Sr-O Distance | 2.59 - 2.69 Å | DFT, QM/MM | 2.60 - 2.67 Å | mdpi.comresearchgate.netcnislab.com |

| First Shell Coordination Number | 8 | DFT, QM Optimized Clusters | ~8 | researchgate.netcnislab.com |

| Second Shell Sr-O Distance | 4.78 - 4.86 Å | QM/MM | ~4.78 Å | researchgate.netrsc.org |

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in analyzing the molecular structure and bonding within strontium chloride hydrate (B1144303). These methods detect the vibrational modes of the constituent atoms, offering insights into bond strengths, molecular symmetry, and the nature of intermolecular interactions.

Single-crystal Raman spectroscopy of strontium chloride hexahydrate (SrCl₂·6H₂O) reveals distinct features related to the coordination of water molecules. rsc.org In the trigonal crystal structure, water molecules are present in both terminal and bridging positions relative to the strontium ion. rsc.org This structural arrangement leads to specific vibrational signatures. A comprehensive assignment of vibrational modes has been proposed for SrCl₂·6H₂O and its deuterated analogue, SrCl₂·6D₂O, except for the complex O-H stretching region. rsc.org The disorder among the terminal water molecules has been shown to relax the selection rules that govern the Sr-O bond stretching in the plane perpendicular to the chain axis. rsc.org

In pure strontium chloride hexahydrate, the most prominent vibrational modes are associated with the water of hydration. The O-H stretching vibrations of water molecules typically appear as a broad band in the high-frequency region of the infrared spectrum, generally between 3000 and 3700 cm⁻¹. researchgate.net

When strontium chloride is incorporated into complexes with organic molecules, additional vibrational modes become relevant. For instance, in studies involving zeolites coated with bovine serum albumin (BSA), bands corresponding to the protein structure are observed. nih.gov A characteristic band around 1651 cm⁻¹ is assigned to C=O stretching vibrations in the peptide bonds of BSA, while a band near 1571 cm⁻¹ is attributed to the second amide band, which involves C-N stretching coupled with N-H bending vibrations. nih.gov Such analyses are crucial for confirming the successful adsorption or complexation of organic moieties.

FTIR spectroscopy is a key tool for characterizing composite materials containing strontium chloride and zeolites. When zeolites are modified or used as a host for other materials, changes in their vibrational spectra can indicate successful incorporation and interaction. The typical FTIR spectrum of a zeolite exhibits bands corresponding to the aluminosilicate (B74896) framework. nih.gov Specifically, bands in the 1100–600 cm⁻¹ range are due to the vibrations of the T–O bonds within the TO₄ tetrahedra (where T = Si or Al). nih.govacademie-sciences.fr

In studies of TiO₂-pillared zeolites used for strontium adsorption, FTIR spectra show a characteristic O-H stretching vibration at 3413.12 cm⁻¹. ui.ac.id A slight shift in this band to 3425.70 cm⁻¹ after pillaring with TiO₂ confirms the modification. ui.ac.id Similarly, in magnetic zeolite composites, bands at 465 cm⁻¹ (T-O bending), 560 cm⁻¹ (double ring), and 1005 cm⁻¹ (asymmetric T-O-T stretch) are characteristic of the zeolite structure. academie-sciences.fr The presence of a broad band between 3000–3600 cm⁻¹ indicates intermolecular hydrogen bonding from adsorbed water. academie-sciences.fr

Interactive Table: Vibrational Modes in Strontium Chloride Related Systems

| Wavenumber (cm⁻¹) | Assignment | Compound/System | Reference |

| ~1008 | Si-O bond vibration | Zeolite-Graphene Oxide Composite | nih.gov |

| 1634 | O-H bending (adsorbed water) | Zeolite-Graphene Oxide Composite | nih.gov |

| 3424 | O-H stretching (adsorbed water) | Zeolite-Graphene Oxide Composite | nih.gov |

| 465 | T-O bending (T=Si, Al) | Magnetic Zeolite A Composite | academie-sciences.fr |

| 560 | Double ring vibration | Magnetic Zeolite A Composite | academie-sciences.fr |

| 1005 | Asymmetric T-O-T stretch | Magnetic Zeolite A Composite | academie-sciences.fr |

| 3000-3600 | Inter/Intramolecular H-bonding | Magnetic Zeolite A Composite | academie-sciences.fr |

| 3413.12 | O-H stretching | Natural Zeolite | ui.ac.id |

| 1651 | C=O stretching (Amide I) | Bovine Serum Albumin on Zeolite | nih.gov |

| 1571 | C-N stretch & N-H bend (Amide II) | Bovine Serum Albumin on Zeolite | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For strontium chloride hydrate, solid-state NMR techniques are particularly valuable.

Solid-state nuclear magnetic resonance (SSNMR) of the chlorine isotopes, ³⁵Cl and ³⁷Cl, is a powerful technique for probing the local environment of the chloride ions. acs.org The analysis of NMR spectra from both stationary and magic-angle-spinning (MAS) samples allows for the determination of the electric field gradient (EFG) and chemical shift (CS) tensors. atamanchemicals.comchemicalbook.inresearchgate.netrsc.org These tensors are highly sensitive to the subtle details of the local molecular and electronic structure surrounding the chloride ion. rsc.orgacs.orgnih.gov

The EFG tensor provides information about the symmetry of the charge distribution around the nucleus, quantified by the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ). researchgate.netcdnsciencepub.com The CS tensor describes the magnetic shielding experienced by the nucleus. cdnsciencepub.com Studies on various hydrochloride salts have shown that these parameters are exceptionally sensitive to the chlorine ion's environment, making ³⁵Cl SSNMR a valuable tool for identifying and distinguishing between different solid forms, such as polymorphs. acs.orgnih.gov For instance, the measured range of Cq values in amino acid hydrochlorides demonstrates the sensitivity of this parameter to the chloride ion's hydrogen-bonding network and coordination environment. rsc.orgacs.org While specific tensor values for strontium chloride hydrate are not detailed in the provided search results, the methodology is explicitly mentioned as being applied to it. atamanchemicals.comchemicalbook.insigmaaldrich.comsigmaaldrich.com

Electron Spin Resonance (ESR) Spectroscopy for Irradiated Hydrates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons, such as radicals. When strontium chloride hexahydrate is exposed to γ-irradiation at low temperatures (77 K), paramagnetic centers are formed. atamanchemicals.comchemicalbook.insigmaaldrich.comsigmaaldrich.com

ESR studies on γ-irradiated SrCl₂·6H₂O have identified the formation of several radical species. rsc.orgresearchgate.net One notable species is a radical with ESR parameters closely resembling the hydroperoxyl radical (HO₂). atamanchemicals.comchemicalbook.inrsc.org The analysis of the proton hyperfine coupling for this radical provides detailed structural information, suggesting a bond angle of about 108° and a spin density of approximately 0.35 on the central oxygen atom. rsc.org Another identified radical is the Cl₂⁻ center, which is distinguished by having two inequivalent chlorine atoms. researchgate.net

Interactive Table: ESR Parameters for Radicals in Irradiated SrCl₂·6H₂O

| Radical Species | g-Tensor Values | Hyperfine Coupling (A) Values (Gauss) | Reference |

| HO₂-like | g₁ = 2.0355, g₂ = 2.008, g₃ = 2.003 | A₁ = (-)17.2, A₂ = (-)6 ± 1, A₃ = (-)12.7 | rsc.org |

| Cl₂⁻ | Not specified | A∥ = 109.1 (Cla), A∥ = 94.9 (Clb) | researchgate.net |

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for determining the local geometric and electronic structure around a central absorbing atom. colab.ws For strontium chloride hydrate, Sr K-edge XAS is used to probe the coordination environment of the Sr²⁺ ion.

EXAFS analysis provides quantitative information about the number of neighboring atoms (coordination number, N), their distance from the central atom (interatomic distance, R), and the degree of structural disorder (Debye-Waller factor, σ²). nih.gov Studies on aqueous strontium solutions and solid hydrates have shown that the Sr²⁺ ion is typically coordinated by water molecules. mdpi.com In aqueous solution, the first hydration shell contains approximately eight oxygen atoms at a distance of about 2.60 Å. researchgate.net

In more complex systems, such as strontium sorbed to minerals, EXAFS can distinguish between different types of surface complexes. For example, at highly alkaline pH, strontium forms inner-sphere complexes on the surfaces of minerals like illite (B577164) and goethite. leeds.ac.uk In studies involving weathered biotite, EXAFS analysis of samples treated with SrCl₂ helped determine the local coordination elements and interatomic distances of the sorbed strontium. aip.orgaip.org Similarly, when strontium is incorporated into zeolites, EXAFS can reveal backscattering from aluminum and silicon atoms in the zeolite framework, providing detailed information on the substitution site and local structure. nih.gov XANES spectra, which are sensitive to the oxidation state and coordination geometry, have been used to show that the local coordination environment of strontium is similar across various samples, often suggesting a weakly bound, outer-sphere 9-fold oxygen coordination in certain sorption systems. helsinki.fi

Interactive Table: EXAFS-Derived Structural Parameters for Strontium

| System | Shell | Coordination Number (N) | Interatomic Distance (R) (Å) | Reference |

| Aqueous Sr²⁺ solution | Sr-O | 8.0 (± 0.3) | 2.600 (± 0.003) | researchgate.net |

| Sr sorbed on rock flour | Sr-O | 9 | 2.55 | helsinki.fi |

| Hydrated Sr in Ca-zeolite | Sr-Al/Si | Not specified | < 4.2 | nih.gov |

| Sr in aqueous solution | Sr-O | Not specified | ~2.60 | researchgate.net |

Computational and Theoretical Chemistry of Strontium Chloride Hydrates

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been extensively applied to strontium chloride hydrates to elucidate their molecular structures, analyze chemical species, and predict thermodynamic properties.

Molecular Structure and Chemical Species Analysis

DFT calculations have been instrumental in determining the stable structures of strontium chloride hydrates. Studies have explored the hydration of the Sr²⁺ ion, revealing that the coordination number (CN) of the first hydration shell is a key determinant of its structure. Quantum chemical results strongly suggest a coordination number of 8 for the first hydration shell of Sr²⁺. cnislab.com This is in quantitative agreement with experimental data from X-ray absorption fine structure (XAFS) measurements. cnislab.com The calculated theoretical Sr–O bond distance of 2.59 Å also shows excellent agreement with the XAFS result of 2.60 Å. cnislab.com

In aqueous environments, various strontium hydroxide (B78521) complexes can form. DFT calculations, often combined with continuum solvation models like COSMO and explicit water molecules, are used to accurately describe the hydrolysis of Sr²⁺ and identify the likely candidate species for interactions with surfaces. researchgate.net Furthermore, DFT-based calculations have been used to investigate novel ultra-thin two-dimensional crystal structures of SrCl₂, identifying three dynamically stable phases: 1H, 1T, and square. rsc.org

Table 1: Calculated Structural Parameters for Hydrated Strontium Ion Clusters

| Cluster (Sr²⁺(H₂O)n) | Most Stable Configuration | Average Sr-O Bond Distance (Å) |

| n=1-7 | Varies | Lengthens with increasing n cnislab.com |

| n=8 | First hydration shell | 2.59 cnislab.com |

| n=10 | 6+4 (6 in 1st shell, 4 in 2nd) | - |

| n=11 | Multiple equilibrium conformers | - |

Data sourced from DFT calculations at the B3LYP level of theory. cnislab.com

Adsorption Reactions on Hydrated Surfaces (e.g., Brucite)

The interaction of strontium chloride hydrates with mineral surfaces is critical in various environmental and industrial contexts, such as nuclear waste management. DFT has been employed to model the adsorption of strontium species onto hydrated surfaces like brucite (Mg(OH)₂). researchgate.net These studies aim to develop a computational model that can describe the aqueous and hydroxide complexes of strontium and their interactions with these surfaces. researchgate.net

A periodic electrostatic embedded cluster model (PEECM) implemented in codes like TURBOMOLE can be used to create a quantum chemically treated region on the brucite (0001) surface to study adsorption reactions. researchgate.net By combining this with models for solvated Sr²⁺ ions, the energy of the adsorbed ion on the hydrated brucite surface can be compared with the energy of the solvated ion in bulk solution. researchgate.net This allows for the calculation of adsorption energies and provides insights into the stability and nature of the surface complexes formed.

Thermodynamic Predictions of Desorption Pathways (e.g., ammonia (B1221849) ammines)

DFT calculations are also valuable for predicting the thermodynamics of desorption processes, such as the release of ammonia from strontium chloride ammines, which are materials used for ammonia storage. nih.govresearchgate.net By calculating the energies of the different phases and the adsorbed states, the desorption enthalpies can be determined. nih.gov For instance, the desorption enthalpy of the adsorbed state of strontium chloride octa-ammine has been determined to be around 37–39 kJ/mol using both DFT and experimental techniques. nih.govresearchgate.net These calculations help in understanding the kinetics of absorption and desorption, which is crucial for the design of efficient storage systems. nih.gov

Ab Initio Calculations for Electronic Structure and Bonding

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed understanding of the electronic structure and bonding in strontium chloride. In the solid state, SrCl₂ has a fluorite structure. wikipedia.orgatamanchemicals.comgeeksforgeeks.org However, in the vapor phase, the SrCl₂ molecule is non-linear, with a Cl-Sr-Cl angle of approximately 130°. wikipedia.orgatamanchemicals.comgeeksforgeeks.org This is an exception to VSEPR theory, which would predict a linear structure. wikipedia.orgatamanchemicals.comgeeksforgeeks.org Ab initio calculations have been cited to explain this anomaly, suggesting that contributions from the d orbitals in the shell below the valence shell are responsible. wikipedia.orgatamanchemicals.comgeeksforgeeks.org Another proposal is that the polarization of the electron core of the strontium atom causes a distortion of the core electron density that interacts with the Sr-Cl bonds. wikipedia.orgatamanchemicals.comgeeksforgeeks.org

Furthermore, ab initio molecular dynamics simulations have been used to study the dynamical properties of the strontium hydration shell as a function of temperature. researchgate.net All-ab initio calculations are also performed on the SrCl system to determine potential energy curves and spectroscopic constants, which are essential for understanding its transition properties. iphy.ac.cn

Molecular Dynamics (MD) Simulations for Hydration Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. For strontium chloride hydrates, MD simulations provide insights into the dynamics of the hydration process. Simulations of a 1.1 m SrCl₂ solution have been performed using an improved central force model for water. colab.ws The ion-water and ion-ion potentials for these simulations were derived from ab initio calculations. icmp.lviv.ua

These simulations show that the Sr²⁺ ion has a well-defined second hydration shell at 5 Å. icmp.lviv.ua The simulations, extending over several picoseconds, allow for the calculation of dynamical properties from various autocorrelation functions. researchgate.net Researchers have also used MD simulations with polarizable potential models to study the behavior of strontium ions at the air-water interface, finding that these ions prefer to congregate at the surface. pnnl.gov

Table 2: Key Findings from MD Simulations of Strontium Chloride Hydration

| Simulation Parameter | Finding | Reference |

| SrCl₂ concentration | 1.1 m | colab.ws |

| Water model | Improved central force model | colab.ws |

| Potentials | Derived from ab initio calculations | icmp.lviv.ua |

| Hydration shell | Well-defined second shell at 5 Å | icmp.lviv.ua |

| Surface behavior | Sr²⁺ ions congregate on the water surface | pnnl.gov |

Computational Modeling of Defect Energetics

Computational modeling is used to investigate the energetics of defects in strontium-containing materials, which is crucial for understanding their properties and performance in applications like solid-state electrolytes. For instance, in Sr-doped lanthanum scandate (La₁₋ₓSrₓScO₃₋δ), a promising proton conductor, oxygen vacancies are common defects that control ion transport and proton uptake. mdpi.com

DFT methods with meta-GGA functional have been used to study the energetic, structural, and electronic properties of oxygen vacancies in these materials. mdpi.com The calculations show that in this material, electrons are trapped at the oxygen vacancy site, forming F-type centers, rather than localizing on the nearest cations. mdpi.com The formation energy of oxygen vacancies is highly dependent on the Sr concentration. mdpi.com In undoped material, the vacancy formation energies are very high (around 8 eV), making defect formation unfavorable under normal conditions. mdpi.com However, with Sr doping, the formation energy can reach a saturation level of about 3.5 eV, which is beneficial for proton uptake. mdpi.com

Reactivity and Chemical Transformations

Dehydration Pathways and Thermal Stability

Strontium chloride hexahydrate (SrCl₂·6H₂O), the most common hydrated form, undergoes a multi-stage dehydration process upon heating. wikipedia.orgatamanchemicals.com The initial loss of water molecules commences at temperatures above 61°C (142°F). wikipedia.orgatamanchemicals.com As the temperature increases, the hexahydrate progressively loses water, forming lower hydrates such as the dihydrate (SrCl₂·2H₂O) and the monohydrate (SrCl₂·H₂O), before complete dehydration to anhydrous strontium chloride (SrCl₂) occurs at 320°C (608°F). wikipedia.orgatamanchemicals.comatamanchemicals.com

The specific temperatures for these transitions can vary slightly depending on experimental conditions. The dihydrate is considered a metastable form that appears before the formation of the anhydrous salt begins at around 200°C. atamanchemicals.com Studies on thermochemical energy storage have investigated these dehydration and rehydration cycles, noting that for applications like building heating, dehydration temperatures below 100°C are desirable. escholarship.orgosti.gov The process of dehydration can lead to the self-pulverization of the salt hydrate (B1144303), resulting in smaller particles with increased surface area, which in turn can improve the kinetics of subsequent rehydration. escholarship.org

Table 1: Dehydration Stages of Strontium Chloride Hydrate

| Hydrate Form | Transition Temperature | Product | Citation |

|---|---|---|---|

| SrCl₂·6H₂O | > 61°C (142°F) | Lower hydrates (e.g., SrCl₂·2H₂O) | wikipedia.orgatamanchemicals.com |

| SrCl₂·2H₂O | ~200°C | Anhydrous SrCl₂ | atamanchemicals.com |

Reaction with Other Inorganic Salts leading to Precipitation of Strontium Compounds

In aqueous solutions, strontium chloride is a source of strontium ions (Sr²⁺) which can react with various inorganic salts in double displacement reactions to form insoluble strontium compounds that precipitate out of the solution. brainly.com A prominent example is the reaction with sulfate (B86663) salts, such as sodium sulfate (Na₂SO₄) or potassium sulfate (K₂SO₄), which yields a white precipitate of strontium sulfate (SrSO₄). chemedx.orgmoorparkcollege.educhemequations.combrainly.combrainly.com Similarly, reacting strontium chloride with a carbonate salt like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) results in the precipitation of strontium carbonate (SrCO₃). atamanchemicals.combrainly.comchemedx.org

These precipitation reactions are fundamental in various applications, including the synthesis of other strontium compounds. atamanchemicals.com For instance, strontium chloride serves as a precursor for producing strontium chromate (B82759) (SrCrO₄), an effective corrosion inhibitor, through its reaction with sodium chromate (Na₂CrO₄). atamanchemicals.comindiamart.comthermofisher.in

Table 2: Precipitation Reactions of Strontium Chloride

| Reactant | Precipitate Formed | Chemical Equation | Citation |

|---|---|---|---|

| Sodium Sulfate (Na₂SO₄) | Strontium Sulfate (SrSO₄) | SrCl₂(aq) + Na₂SO₄(aq) → SrSO₄(s) + 2NaCl(aq) | atamanchemicals.comchemequations.com |

| Potassium Sulfate (K₂SO₄) | Strontium Sulfate (SrSO₄) | SrCl₂(aq) + K₂SO₄(aq) → SrSO₄(s) + 2KCl(aq) | brainly.com |

| Sodium Carbonate (Na₂CO₃) | Strontium Carbonate (SrCO₃) | SrCl₂(aq) + Na₂CO₃(aq) → SrCO₃(s) + 2NaCl(aq) | atamanchemicals.com |

Catalytic Applications of Strontium Chloride Hydrate

Strontium chloride hexahydrate has been identified as an efficient and effective catalyst in certain organic synthesis reactions. atamanchemicals.comresearchgate.netyuanhechem.combloomtechz.com Notably, it catalyzes the conversion of aldehydes and ketones into the corresponding gem-dihydroperoxides. thermofisher.inresearchgate.netatamankimya.comresearchgate.netmdpi.comfishersci.segtilaboratorysupplies.com This reaction is typically carried out by treating the carbonyl compound with aqueous hydrogen peroxide (30%) in a solvent like acetonitrile. researchgate.netresearchgate.netmdpi.com

The use of strontium chloride hexahydrate as a catalyst offers several advantages, including mild and neutral reaction conditions at room temperature, high to excellent product yields, and operational simplicity. researchgate.netmdpi.com This method is considered an improvement over other protocols that may require strong acidic media or produce lower yields. mdpi.com The catalytic activity of strontium chloride is part of a broader investigation into Lewis acid catalysts for this type of transformation. researchgate.net

Complex Formation with Organic Ligands (e.g., Fructose (B13574), Glycine)

Strontium ions from strontium chloride can form complexes with various organic ligands. These interactions are of interest in diverse fields, from geochemistry to biochemistry. For instance, strontium has been shown to form complexes with crown ethers, where the nature of the complex can be influenced by the concentration of hydrochloric acid in the aqueous phase. tandfonline.com While specific detailed studies on strontium chloride's complexation with fructose and glycine (B1666218) were not prevalent in the provided search results, the ability of strontium to form complexes with organic molecules containing suitable donor atoms (like oxygen and nitrogen) is a well-established principle in coordination chemistry. The study of strontium isotope effects in ligand exchange reactions with crown ethers provides insight into the fundamental principles of these interactions. tandfonline.com

Interaction with Environmental Matrices (e.g., Zeolites, Calcium Aluminate Phosphate (B84403) Systems)

Strontium chloride and the strontium ions it releases interact significantly with various environmental matrices, which is particularly relevant for the immobilization and remediation of strontium, including its radioactive isotopes.

Zeolites: These microporous aluminosilicate (B74896) minerals can act as effective ion-exchangers for strontium ions from aqueous solutions. nih.gov The efficiency of strontium adsorption onto zeolites can be pH-dependent and can be significantly enhanced by modifying the zeolite with organic ligands. nih.gov The goal of these interactions is often the capture of strontium, which can then be safely immobilized by thermal treatment of the zeolite. nih.gov Nanocrystalline low-silica X zeolite, with its large micropore openings, has shown particularly fast kinetics for strontium ion exchange compared to other zeolites like NaA. hep.com.cn

Calcium Aluminate Phosphate (CAP) Systems: CAP cement systems are being investigated for the immobilization of aqueous secondary wastes containing significant amounts of strontium, such as those from nuclear facilities. researchgate.netgrafiati.com Studies show that strontium chloride can be successfully incorporated into the CAP matrix. researchgate.net The immobilization mechanism appears to involve the formation of insoluble strontium phosphate salts. researchgate.net Research indicates that the addition of strontium chloride can affect the microstructure of the cement, and thermal treatment can lead to the formation of an amorphous phase that helps in stabilization. researchgate.netdntb.gov.uaresearchmap.jp

Ion Exchange Phenomena with Radionuclides (e.g., Strontium-90)

The ion exchange behavior of strontium is of critical importance in the context of managing the radioactive isotope Strontium-90 (B1230875) (⁹⁰Sr), a hazardous fission product. nih.gov Strontium chloride can be used in studies to understand and optimize the separation of radiostrontium. nih.gov The principle of isotopic exchange is utilized for the rapid separation of minute quantities of radiostrontium, where stable strontium ions in a solid matrix (like a precipitate) are exchanged with radioactive strontium ions in a solution. nih.gov

Applications in Materials Science and Industrial Technology Non Clinical

Precursor in the Synthesis of Advanced Strontium Compounds

A primary industrial application of strontium chloride is its role as a starting material for the production of other strontium salts. Through precipitation reactions, the strontium cation can be combined with various anions to form compounds with specific, desired properties for different technological uses.

Strontium chloride is a key precursor for producing strontium carbonate (SrCO₃) and strontium sulfate (B86663) (SrSO₄). wikipedia.org These compounds are synthesized through a double decomposition or precipitation reaction, where an aqueous solution of strontium chloride is reacted with a soluble carbonate or sulfate salt, typically a sodium salt. wikipedia.orgwikipedia.org

For strontium carbonate, the reaction proceeds as follows: SrCl₂ (aq) + Na₂CO₃ (aq) → SrCO₃ (s) + 2 NaCl (aq) wikipedia.org

Similarly, strontium sulfate is precipitated by reacting strontium chloride with sodium sulfate: SrCl₂ (aq) + Na₂SO₄ (aq) → SrSO₄ (s) + 2 NaCl (aq) wikipedia.org

Strontium carbonate is widely used in the ceramics industry as a glaze ingredient and in the manufacturing of ferrites for permanent magnets. wikipedia.orgchivine-us.com Strontium sulfate, which occurs naturally as the mineral celestine, is also synthesized for various applications, including its use as a precursor to other strontium compounds. wikipedia.org In some processes, naturally occurring strontium sulfate is first converted to a sulfide (B99878) and then to strontium carbonate, which can then be dissolved in hydrochloric acid to form a strontium chloride solution for further processing. wikipedia.org

Strontium chloride is also used in the synthesis of strontium chromate (B82759) (SrCrO₄), a compound valued as a corrosion-inhibiting pigment. wikipedia.orgcorrosionpedia.com This bright yellow pigment, known as C.I. Pigment Yellow 32, is produced by the reaction of strontium chloride with a soluble chromate, such as sodium chromate. wikipedia.orgsaiindustriespigments.comwikipedia.org

The precipitation reaction is: SrCl₂ (aq) + Na₂CrO₄ (aq) → SrCrO₄ (s) + 2 NaCl (aq) wikipedia.org

Strontium chromate pigments are particularly effective in primers for protecting metals like aluminum, magnesium, and their alloys, especially in the aircraft industry. corrosionpedia.comwikipedia.org The pigment's effectiveness stems from its ability to release chromate ions, which inhibit the corrosion process on the metal surface. corrosionpedia.com The physical characteristics and purity of the strontium chromate are critical for its performance, and processes using strontium chloride aim to produce a product with very fine particle size and minimal corrosive impurities like chlorides.

Integration into Nanomaterials and Composites

In the realm of advanced materials, strontium chloride hydrate (B1144303) is utilized in the synthesis of sophisticated nanomaterials and composites. The incorporation of strontium ions can impart unique and beneficial properties to these materials.

Strontium chloride hexahydrate (SrCl₂·6H₂O) is employed to develop strontium-substituted carbonate apatite (Sr-CA) nanocarriers. acs.orgacs.orgnih.gov In this synthesis, strontium ions (Sr²⁺) partially substitute calcium ions (Ca²⁺) within the apatite lattice. acs.org This substitution is possible due to the similar chemical properties of the two elements, though the larger ionic radius of strontium (0.113 nm) compared to calcium (0.099 nm) results in a loosened apatite lattice structure. acs.org This structural change acts as a growth-limiting factor, leading to the formation of small, spherical, and less aggregated nanoparticles, typically around 30 nm in size. acs.orgacs.orgnih.gov

The resulting Sr-CA nanocarriers exhibit a large surface-area-to-volume ratio and improved cargo-loading efficiency, making them promising for various material applications. acs.orgnih.gov Research has shown that these nanocarriers are pH-sensitive, a property that allows for controlled release of encapsulated materials in response to environmental pH changes. acs.orgnih.govresearchgate.net

Strontium chloride is also a source of strontium ions for the fabrication of strontium-substituted hydroxyapatite (B223615) (Sr-HAp) nanocrystalline materials. nih.govnih.gov Hydroxyapatite is the main mineral component of bone, and substituting strontium for calcium can enhance the material's properties for certain applications. nih.gov Various methods, including sol-gel processes followed by electrospinning, are used to create these materials. nih.govnih.gov

Studies have shown that incorporating strontium into the hydroxyapatite structure can influence the material's crystallinity and morphology. Research using chemical precipitation techniques to synthesize Sr-HAp nanorods found that as the level of strontium doping increased, the unit cell volume of the nanostructures also increased. rsc.org This substitution can lead to structural distortions and a transformation in morphology from nanorods to nanosheets at higher dopant levels. rsc.org The resulting mesoporous Sr-HAp materials have demonstrated excellent drug-loading efficiency. nih.govnih.gov

Table 1: Influence of Strontium Doping on Hydroxyapatite Nanostructure

| Property | Observation with Increased Strontium Doping | Reference |

|---|---|---|

| Unit Cell Volume | Increases | rsc.org |

| Morphology | Transforms from nanorods to nanosheets | rsc.org |

| Crystallinity | Reduced | rsc.org |

| CaO and CaCO₃ Content (in nanofibers) | Decreases | nih.gov |

Strontium chloride is utilized in the creation of nanogel-based scaffolds, particularly those involving alginate polymers. mdpi.com Alginate is a natural copolymer that can form a hydrogel in the presence of divalent cations like strontium. mdpi.com When droplets of a sodium alginate solution are introduced into a concentrated strontium chloride solution, the Sr²⁺ ions cross-link the polymer chains, transforming the liquid into gel microspheres. mdpi.com

These strontium-alginate hydrogels form the basis for advanced composite scaffolds. For instance, strontium-containing bioactive glass nanofibers can be incorporated into an alginate matrix to create porous, degradable scaffolds. nih.govresearchgate.net These composite scaffolds possess an interconnected porous microstructure, which is crucial for many material applications. nih.gov The inclusion of strontium not only facilitates the gelation of the alginate but also enhances the bioactivity of the final scaffold material. nih.govnih.gov

Production of Cadmium Sulfide Core Photocatalytic Nanoparticles

Strontium chloride hexahydrate serves as a precursor in the synthesis of cadmium sulfide (CdS) core photocatalytic nanoparticles. atamankimya.com These nanoparticles are significant in the field of photocatalysis due to their excellent optical and electrical properties. nih.gov Specifically, CdS nanoparticles can absorb visible light, making them effective for various applications, including the photocatalytic regeneration of coenzymes like NADH in bio-redox reactions. nih.govrsc.org The synthesis strategy for creating cadmium sulfide net framework (CdS-NF) nanoparticles in a water-based system under mild conditions highlights a novel approach to developing efficient coenzyme recycling photocatalysts. nih.govrsc.orgdntb.gov.ua Such hybrid systems, for instance, an Escherichia coli–CdS-NF system, have demonstrated enhanced efficiency in promoting the conversion of trimethylpyruvate acid to L-tert-leucine through NADH regeneration. nih.govrsc.org The use of raw cadmium sulfide nanoparticles is also being explored for potential applications in medical imaging, such as CT photographic developers. nih.gov The photocatalytic activity of CdS nanoparticles is evaluated by their ability to degrade organic dyes like methylene (B1212753) blue, rhodamine B, and methyl orange under visible light. mdpi.com

Role in Glass Manufacturing and Metallurgy

Strontium chloride hexahydrate is utilized in the manufacturing of glass and in metallurgical processes. atamankimya.comtrigon-chemie.comwikipedia.org In glass production, it is used as an additive to create strontium-containing specialty glasses. nbinno.com These types of glass often exhibit enhanced characteristics such as improved optical clarity, greater hardness, and increased resistance to both heat and chemical corrosion. nbinno.com Historically, strontium compounds were crucial components in the glass for cathode ray tubes (CRTs) to block X-ray emissions. nbinno.com While this specific application has declined with the advent of newer display technologies, strontium continues to be a valuable ingredient in decorative glass and specialized optical components for the brilliance and durability it imparts. nbinno.com It is also used in the production of liquid crystal glass substrates. made-in-china.com In metallurgy, strontium chloride is employed in small quantities. atamankimya.comwikipedia.org

Thermochemical Heat Storage Materials

Strontium chloride and its hydrates are investigated as promising thermochemical materials (TCMs) for long-duration thermal energy storage. rsc.org This is due to their high reaction enthalpies and low operating temperatures (below 100 °C), making them suitable for applications like space conditioning and domestic hot water in buildings. rsc.org Salt hydrates like strontium chloride can store and release thermal energy through reversible dehydration and hydration reactions. rsc.org

Strontium chloride is noted for having multiple stable hydrate forms, including the monohydrate, dihydrate, and hexahydrate, which adds complexity to its behavior during thermal cycling. rsc.org Research has focused on understanding the structural and morphological changes that occur during these hydration and dehydration cycles, as mechanical degradation can limit storage performance. rsc.org Studies have shown that strontium chloride hexahydrate can be used as a nucleating agent to reduce supercooling in other phase change materials, such as calcium chloride hexahydrate, thereby improving their thermal reliability over numerous melt-freeze cycles. asme.orgresearchgate.net

Table 1: Hydrated Phases of Strontium Chloride and Their Properties

| Hydrated Phase | Relative Volume (%) | Dehydration/Hydration Conditions |

|---|---|---|

| Strontium Chloride (anhydrous) | 37.6% | Dehydration at 80°C and 0.1% RH |

| Strontium Chloride Monohydrate | 44.4% | Intermediate phase |

| Strontium Chloride Dihydrate | 53.1% | Intermediate phase |

| Strontium Chloride Hexahydrate | 100% | Hydration at 25°C and 60% RH |

This data is based on research investigating the structural transformations of strontium chloride for thermochemical energy storage. rsc.org

Ammonia (B1221849) Storage Technologies (e.g., AdAmmine Systems)

Strontium chloride is a key material in solid-state ammonia storage technologies, which are particularly relevant for applications such as selective catalytic reduction (SCR) systems to reduce NOx emissions in diesel vehicles. wikipedia.orgresearchgate.net It is considered one of the most suitable sorbents due to its high ammonia uptake capacity and the relatively low energy required for ammonia release. researchgate.netdiva-portal.org

A commercial application involves the use of a strontium chloride-based material called AdAmmine to store ammonia at low pressure. wikipedia.org The storage process involves the formation of metal ammine complexes, where ammonia gas reacts with the solid salt. diva-portal.org Strontium chloride can form stable complexes with ammonia, such as strontium chloride octa-ammine. dtu.dk However, a significant challenge in its application is the substantial volume expansion that occurs during ammonia absorption, which can affect the structural integrity of the storage material. researchgate.netresearchgate.net To address this, research is being conducted on creating structured porous SrCl2 composites, for example, by using reduced graphene oxide (rGO) networks as a scaffold, to improve absorption-desorption kinetics and stability. researchgate.net

Application as Additive Screening Solution in Crystallization Studies

Strontium chloride hexahydrate is included as a component in additive screening kits used for macromolecular crystallization. ceitec.cz These screens are designed to help researchers find suitable conditions for growing high-quality crystals of proteins and other macromolecules, which is a critical step for determining their three-dimensional structure using X-ray crystallography. nih.gov

The "Additive Screen HT" is an example of such a kit, containing 96 unique additives, including a 0.1 M solution of strontium chloride hexahydrate. ceitec.cz The purpose of these additives is to manipulate sample-sample and sample-solvent interactions to enhance or alter the solubility of the sample, which can influence and promote crystallization. ceitec.cz The process often involves unseeded batch cooling crystallization, where factors like initial supersaturation and cooling rate are key to controlling the growth and morphology of the resulting crystals. researchgate.netrsc.org

Pyrotechnics and Flame Coloration

One of the most well-known applications of strontium chloride is as a red coloring agent in pyrotechnics, such as fireworks. atamankimya.comwikipedia.org When heated in a flame, strontium compounds emit a brilliant and intense red light. crystalclearproducts.orgshowtimefireworks.co.ukyoutube.com The color is produced by the metal cation, with the anion having an indirect effect on the flame temperature and brightness. wikipedia.org

In pyrotechnic compositions, strontium chloride is a common choice for producing a bright red flame. wikipedia.org The emission spectra of flames containing strontium show the presence of species like strontium monochloride (SrCl), which contributes to the red coloration. jpyro.co.uk Other strontium compounds like strontium nitrate (B79036) and strontium carbonate are also used to create red colors in fireworks. showtimefireworks.co.ukwikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Barium Chloride | BaCl₂ |

| Cadmium Chloride | CdCl₂ |

| Cadmium Sulfide | CdS |

| Calcium Chloride | CaCl₂ |

| Calcium Chloride Hexahydrate | CaCl₂·6H₂O |

| Magnesium Chloride | MgCl₂ |

| Manganese(II) Chloride | MnCl₂ |

| Methylene Blue | C₁₆H₁₈ClN₃S |

| Methyl Orange | C₁₄H₁₄N₃NaO₃S |

| Nickel(II) Chloride | NiCl₂ |

| Rhodamine B | C₂₈H₃₁ClN₂O₃ |

| Sodium Thiosulfate | Na₂S₂O₃ |

| Strontium Carbonate | SrCO₃ |

| Strontium Chloride | SrCl₂ |

| Strontium Chloride Dihydrate | SrCl₂·2H₂O |

| Strontium Chloride Hexahydrate | SrCl₂·6H₂O |

| Strontium Chloride Monohydrate | SrCl₂·H₂O |

| Strontium Nitrate | Sr(NO₃)₂ |

Environmental Interactions and Analytical Methods Non Biological Samples

Interaction with Soil and Agricultural Systems (e.g., Chloride Flux, Soil Testing)

Strontium chloride has been investigated for its utility in soil science, primarily as a chemical extractant for soil testing. A 0.02 M strontium chloride solution has been proposed as a universal extractant for determining soil nitrate (B79036), nitrite (B80452), and potassium levels. researchgate.nettandfonline.com This solution is particularly advantageous over traditional extractants, especially in calcareous soils where other methods can result in turbid filtrates and precipitation issues during analysis. tandfonline.com The use of strontium chloride provides a clean filtrate, enabling accurate colorimetric determination of nutrients like phosphorus. tandfonline.com

Research has demonstrated a significant correlation between the amount of nitrate and nitrite extracted by 0.02 M strontium chloride and the nitrogen phytoavailability determined through ryegrass pot experiments. researchgate.net This indicates its effectiveness in assessing plant-available nutrients. The application of strontium chloride in soil testing also involves understanding the chemical changes it induces. For instance, its injection during electro-osmosis treatment of high-plasticity clay soils leads to ionic migration and exchange, altering the soil's chemical composition and structure, which can improve its engineering properties. trijournal.ir

The analysis of strontium in soil often requires preliminary steps to handle the complex matrix. Methods for determining radiostrontium in soil samples involve dissolving the soil ash, often using strong acids like hydrofluoric acid and nitric acid, followed by separation and purification steps before measurement. iaea.orgosti.gov

Immobilization of Strontium in Waste Management

The immobilization of strontium, particularly radioactive isotopes from nuclear waste, is a critical aspect of environmental protection and waste management. The primary goal is to solidify the waste within a durable matrix to prevent its release into the environment. scirp.org

Cementation is a widely used method where strontium-containing waste is mixed with a solidifier like Portland cement. scirp.org The cement, containing SiO₂, CaO, and Al₂O₃, acts as a hydraulic binder. scirp.org Additives such as pozzolanic materials, sand, zeolite, or baryte can be incorporated to improve the quality and durability of the final cement block. scirp.org Research shows that the leaching rate of strontium from these cement blocks is a key performance indicator. Studies conducted in saline environments, simulating deep-sea storage, have shown that the strontium leaching rates from various cement formulations generally meet the standards set by the International Atomic Energy Agency (IAEA), ensuring the safety of this disposal method. scirp.org Metakaolin-based geopolymers and alkali-activated blast furnace slag are also effective matrices for immobilizing strontium-rich waste streams, with metakaolin geopolymers showing superior resistance to leaching for combined cesium and strontium waste. mdpi.comresearchgate.net

Vitrification , or immobilization within a glass matrix, is another advanced technique. This process involves incorporating strontium into a glass structure at high temperatures. Studies have evaluated the effects of different sintering temperatures and the addition of components like niobium (Nb) to the glass matrix. bjrs.org.br The results indicate that treatment temperature and the chemical composition of the glass are significant factors in the effective and stable immobilization of strontium. bjrs.org.br Ceramic matrices, such as those derived from aluminosilicate (B74896) minerals like pollucite and gehlenite, have also been fabricated to immobilize strontium with high efficiency. mdpi.com

The table below summarizes findings from a study on immobilizing strontium waste in different cement types with various fillers.

| Cement Type/Filler | Density (g/cm³) | Leaching Rate (g/cm²·day) |

| Portland Pozzolanic Cement (PPC) | - | Meets IAEA Standard |

| White Cement | - | Meets IAEA Standard |

| Composite Portland Cement | - | Meets IAEA Standard |

| Sand (as filler) | 1.66 - 1.69 | Lower than Zeolite |

| Zeolite (as filler) | 1.66 - 1.69 | Higher than Sand |

| Baryte Rock (as filler) | 2.07 | Blocks NaCl intrusion |

| Data synthesized from a study on cementation performance in a saline environment. scirp.org |

Advanced Analytical Methods for Strontium Detection and Quantification in Environmental or Industrial Samples

Accurate detection and quantification of strontium in various samples are crucial for environmental monitoring and industrial process control. A range of analytical techniques is employed, each with specific advantages and applications.

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a classic and effective method for quantifying strontium. The principle involves the formation of a stable, water-soluble complex between strontium ions (Sr²⁺) and the EDTA chelating agent. jove.com The titration is typically performed at a specific pH, often pH 10, using a buffer solution to ensure the complete reaction. rsc.orgrsc.org

An indicator, such as Eriochrome black T or methylthymol blue, is used to signal the endpoint of the titration, which is observed as a distinct color change. rsc.orgrsc.orgacs.org The shape of the titration curve and the sharpness of the endpoint are dependent on the conditional formation constant of the Sr-EDTA complex, which is influenced by the pH. jove.com

Indirect or back-titration methods can also be used. In one such method, strontium is precipitated as strontium sulphate. An excess of EDTA is added to complex the strontium, and the unreacted EDTA is then titrated with a standard solution of another metal ion, like magnesium or zinc. rsc.orgrsc.org This method can be selective, but it is susceptible to interference from other cations like copper, nickel, cobalt, and iron, which may require masking agents or prior separation. rsc.orgrsc.org

Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining strontium concentrations in environmental samples like water, soil, and brines. nemi.govresearchgate.net In Flame AAS (FAAS), a sample solution is aspirated into a flame, where it is atomized. A light beam from a strontium hollow cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state strontium atoms is proportional to the concentration of strontium in the sample. pjoes.com

A significant challenge in AAS analysis of strontium is chemical and ionization interference. nemi.govnemi.gov

Chemical Interference: Elements like aluminum, phosphate (B84403), and silica (B1680970) can form stable compounds with strontium in the flame, reducing the number of free atoms available for absorption. This interference is commonly suppressed by adding a releasing agent, such as lanthanum chloride, to the samples and standards. nemi.govnemi.gov

Ionization Interference: In the high temperature of the flame, strontium atoms can become ionized, which means they will not absorb the resonance line. This effect is more pronounced in samples with low concentrations of other alkali metals. To control this, an ionization suppressor, such as an excess of potassium chloride, is added to both samples and standards to create a high concentration of free electrons in the flame, shifting the equilibrium away from ionization. nemi.govnemi.gov

The method is applicable for concentrations ranging from approximately 10 to 5,000 µg/L, with dilution required for more concentrated samples. nemi.govnemi.gov For samples with very low strontium levels, preconcentration techniques can be employed. nih.gov

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) is a powerful technique for the analysis of strontium in various matrices, including rice and industrial effluents. nih.govresearchgate.netlatu.org.uy The method involves introducing the sample into an argon plasma, which reaches temperatures of 6,000-10,000 K. At these temperatures, strontium atoms are excited to higher energy levels. When they return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emitted light is directly proportional to the strontium concentration. nih.gov

ICP-OES offers several advantages, including high sensitivity, a wide linear dynamic range, and the ability to measure multiple elements simultaneously. It is less susceptible to the chemical interferences that affect FAAS. kns.org The technique has been successfully used to determine total strontium levels in digested food samples, such as rice, and to quantify strontium ions extracted from aqueous solutions in environmental studies. nih.govresearchgate.netlatu.org.uy The detection limits for strontium using ICP-OES are typically in the low parts-per-billion (ppb) range. kns.org

For ultra-trace and isotopic analysis of strontium, Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is the preferred method due to its exceptional sensitivity and specificity. su.senih.gov Like ICP-OES, it uses an argon plasma to ionize the sample. However, instead of measuring emitted light, the resulting ions are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. su.se

ICP-MS can detect strontium at extremely low concentrations, often at the parts-per-trillion (ppt) level or lower. kns.orgnih.gov A key advantage of ICP-MS is its ability to perform isotopic analysis, such as measuring the ⁸⁷Sr/⁸⁶Sr ratio, which is valuable in geological and archaeological provenance studies. su.seacs.orgresearchgate.net

However, ICP-MS analysis of strontium is not without challenges, primarily from spectral interferences:

Isobaric Interference: This occurs when an isotope of another element has the same mass as the strontium isotope of interest. The most significant is the overlap of ⁸⁷Rb on ⁸⁷Sr. acs.org

Polyatomic Interference: These are ions formed from a combination of atoms from the argon plasma, sample matrix, and reagents (e.g., ⁴⁰Ar³⁶ArH⁺ on ⁷⁷Se). For strontium, krypton impurities in the argon gas can cause isobaric interference with ⁸⁴Sr and ⁸⁶Sr. nih.gov

Doubly Charged Ion Interference: Rare earth elements (REEs) can form doubly charged ions (e.g., ¹⁷⁴Yb²⁺ on ⁸⁷Sr) that interfere with strontium isotopes. acs.org

To overcome these interferences, strategies such as chromatographic separation of strontium from the sample matrix before analysis, or the use of advanced instrumentation like triple quadrupole ICP-MS (ICP-MS/MS) or high-resolution ICP-MS, are employed. acs.orgrsc.org These advanced systems can filter out interfering ions, significantly improving the accuracy and detection limits for strontium, including the difficult-to-measure radioactive isotope ⁹⁰Sr. rsc.org

The table below provides a comparative overview of the analytical methods discussed.

| Feature | Complexometric Titration | Flame AAS | ICP-OES | ICP-MS |

| Principle | Chelation & Titration | Atomic Absorption | Atomic Emission | Mass-to-Charge Separation |

| Sensitivity | Low (ppm range) | Moderate (ppm-ppb) | High (ppb range) | Very High (ppb-ppt) |

| Interferences | Other metal ions | Chemical & Ionization | Spectral (minor) | Isobaric & Polyatomic |

| Isotopic Analysis | No | No | No | Yes |

| Primary Use | High concentration samples | Routine environmental analysis | Multi-elemental analysis | Trace/ultra-trace & isotopic analysis |

| This table provides a general comparison of the methods. rsc.orgnemi.govnih.govsu.se |